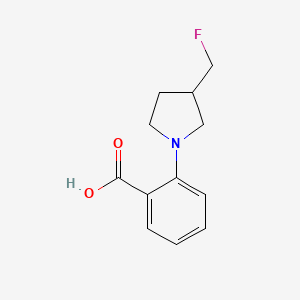

2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (predicted):

- ¹³C NMR:

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

The benzoic acid chromophore absorbs in the 270–290 nm range (π→π* transitions), with minor shifts due to the electron-withdrawing fluoromethyl group.

Properties

IUPAC Name |

2-[3-(fluoromethyl)pyrrolidin-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-7-9-5-6-14(8-9)11-4-2-1-3-10(11)12(15)16/h1-4,9H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLVDHUOSDDUPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CF)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Typical Reaction Conditions

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Nucleophilic substitution | 2-halobenzoic acid + pyrrolidine | Base: K2CO3 or NaH; solvent: DMF or THF; Temp: 80–120°C; Time: 12–24 h |

| Palladium-catalyzed amination | 2-halobenzoic acid + pyrrolidine, Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., BINAP) | Solvent: toluene or dioxane; Temp: 80–110°C; Time: 6–18 h |

These methods yield 2-(pyrrolidin-1-yl)benzoic acid intermediates in moderate to high yields (70–90%) with subsequent purification by recrystallization or chromatography.

The introduction of the fluoromethyl group at the 3-position of the pyrrolidine ring can be achieved via several methods:

Direct Fluoromethylation Using Fluoromethylating Agents

- Reagents: Fluoromethyl halides (e.g., fluoromethyl bromide or iodide), fluoromethyl sulfonates.

- Conditions: Base (e.g., NaH or K2CO3), polar aprotic solvents (DMF, DMSO), low temperature to room temperature.

- Mechanism: Nucleophilic substitution at the 3-position of the pyrrolidine ring, often requiring a pre-activated or deprotonated pyrrolidine.

This method requires regioselective activation of the 3-position, which can be challenging due to the ring's secondary amine and steric hindrance.

Fluorination of a Hydroxymethyl Intermediate

An alternative is to first synthesize 2-(3-(hydroxymethyl)pyrrolidin-1-yl)benzoic acid, followed by conversion of the hydroxymethyl group to fluoromethyl via fluorinating reagents such as:

- Reagents: Deoxofluorinating agents like DAST (diethylaminosulfur trifluoride), Deoxo-Fluor, or XtalFluor.

- Conditions: Anhydrous solvents (CH2Cl2, THF), low temperature (-78 to 0°C), inert atmosphere.

- Yield: Typically moderate to high (60–85%).

This two-step approach provides better control over regioselectivity and functional group tolerance.

One-Pot Synthesis Approaches

Recent advances have demonstrated one-pot methods combining amide formation and pyrrolidine ring functionalization, which could be adapted for this compound:

- Amide Formation: Activation of 2-aminobenzoic acid derivatives using carbonyldiimidazole (CDI) followed by pyrrolidine addition.

- Cyclodehydration and Functionalization: Using triflic anhydride (Tf2O) mediated activation to induce cyclization and functional group installation.

- Solvent: Tetrahydrofuran (THF) has been effective for these transformations.

- Yields: 63–99% for related pyrrolidinyl benzoic acid derivatives.

This method offers high functional group tolerance and potential for scale-up.

Purification and Characterization

Purification is generally achieved by:

- Recrystallization from ethanol/water mixtures.

- Column chromatography using silica gel with hexane/ethyl acetate gradients.

Characterization techniques include:

| Technique | Purpose | Typical Observations |

|---|---|---|

| HPLC (C18 column) | Purity assessment | Retention time consistent with standard |

| NMR (1H, 13C, 19F) | Structural elucidation | Characteristic chemical shifts for fluoromethyl and pyrrolidine protons |

| FT-IR | Functional group confirmation | Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), C-F stretch (1100–1250 cm⁻¹) |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at 259.22 g/mol |

Summary Table of Key Preparation Methods

| Method | Reagents & Conditions | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|

| Nucleophilic substitution | 2-halobenzoic acid + pyrrolidine, K2CO3, DMF, 100°C | 70–90 | Simple, well-established | Requires halogenated precursors |

| Palladium-catalyzed amination | Pd catalyst, ligand, toluene, 90°C | 75–85 | High selectivity | Expensive catalysts |

| Direct fluoromethylation | Fluoromethyl halides, base, DMF/DMSO, rt | 40–60 | One-step fluorination | Regioselectivity issues |

| Fluorination of hydroxymethyl intermediate | DAST or Deoxo-Fluor, CH2Cl2, -78°C to 0°C | 60–85 | Better control, high selectivity | Requires extra synthetic step |

| One-pot amide formation and cyclodehydration | CDI, pyrrolidine, Tf2O, THF, rt | 63–99 | High functional group tolerance | Complex reaction setup |

Research Findings and Notes

- The fluoromethyl group is sensitive to harsh acidic or basic conditions; mild fluorinating agents and controlled temperatures are critical to avoid decomposition.

- Steric hindrance at the 3-position of pyrrolidine can reduce reaction rates; elevated temperatures or longer reaction times may be necessary.

- Use of inert atmosphere (argon or nitrogen) is recommended during fluorination steps to prevent oxidation.

- Analytical monitoring by TLC, HPLC, and NMR is essential to optimize reaction times and yields.

- The compound’s stability is enhanced by storing in amber vials at low temperatures (-20°C) under inert gas.

Chemical Reactions Analysis

Types of Reactions: 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzoic acid moiety can be further oxidized to produce derivatives such as benzene dicarboxylic acids.

Reduction: The fluoromethyl group can be reduced to a methyl group under specific conditions.

Substitution: The pyrrolidinyl ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, often requiring the presence of a strong base.

Major Products Formed:

Oxidation: Benzene dicarboxylic acids.

Reduction: Methylated pyrrolidines.

Substitution: Substituted pyrrolidines with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its therapeutic potential, particularly in the following areas:

- Neurological Disorders : Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating conditions like Alzheimer's disease and Parkinson's disease.

- Anti-inflammatory Applications : It has been implicated in the modulation of inflammatory pathways, which could be beneficial for conditions such as rheumatoid arthritis and other autoimmune diseases. The compound's structure allows it to interact with key inflammatory mediators, potentially inhibiting their activity.

- Antitumor Activity : Preliminary studies suggest that 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid may inhibit tumor growth by targeting specific cancer cell pathways.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups enable:

- Synthesis of Heterocycles : The fluoromethyl and pyrrolidine moieties allow for the creation of various heterocyclic compounds that are important in drug discovery.

- Development of Novel Materials : The compound can be used to design materials with specific chemical properties, which are useful in pharmaceuticals and industrial applications.

Biological Studies

The biological implications of this compound are significant:

- Protein Interactions : Studies have shown that this compound interacts with biological macromolecules such as proteins and nucleic acids, providing insights into its mechanism of action at the molecular level.

- Enzyme Inhibition : It has been investigated for its ability to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuroprotective | Potential treatment for neurodegenerative diseases | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Antitumor | Inhibition of tumor growth |

Table 2: Synthetic Applications

| Application Type | Description | Reference |

|---|---|---|

| Heterocycle Synthesis | Building block for complex organic compounds | |

| Material Development | Design of materials with specific properties |

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of derivatives of this compound found that certain analogs significantly reduced neuronal cell death in vitro models exposed to oxidative stress. This suggests potential utility in developing treatments for neurodegenerative diseases.

Case Study 2: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory properties demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines in human cell lines. This highlights its potential role in managing inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism by which 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoromethyl group can enhance the compound's binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(3-(fluoromethyl)pyrrolidin-1-yl)benzoic acid and related compounds from the evidence:

Key Observations :

Fluorine vs.

Pyrrolidine Modifications : Substitutions at the pyrrolidine 3-position (e.g., hydroxypyrrolidine in vs. fluoromethyl in the target compound) significantly alter solubility and target engagement. Hydroxyl groups increase polarity but may reduce blood-brain barrier penetration.

Synthetic Feasibility : Compounds like 5-nitro derivatives (e.g., compound 9 in ) are synthesized via straightforward coupling reactions (59% yield), whereas advanced analogs like AK-2305 require multi-step protocols with specialized reagents .

Chirality : Enantiomeric purity (>99:1 er in ) is critical for receptor-targeted compounds, suggesting that the stereochemistry of the pyrrolidine ring in the target compound must be rigorously controlled.

Biological Activity

2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.

- IUPAC Name : this compound

- Molecular Formula : C12H14FNO2

- CAS Number : 2092795-37-2

The presence of a fluoromethyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:

- Receptor Binding : The fluorinated structure increases binding affinity to various receptors, potentially modulating signaling pathways that regulate cellular functions.

- Enzyme Interaction : It may inhibit enzymes involved in metabolic processes, contributing to its therapeutic effects.

Pharmacological Studies

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation, making it a candidate for treating inflammatory diseases.

- Analgesic Effects : Evidence points to potential analgesic properties suitable for pain management therapies.

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Related compounds have shown promising DPP-IV inhibitory activity, which is crucial for managing type 2 diabetes by regulating glucose levels.

Case Studies

Several studies have explored the efficacy of compounds related to this compound:

- In Vivo Efficacy : In oral glucose tolerance tests on ICR mice, derivatives demonstrated significant efficacy in lowering blood glucose levels without adverse effects on cardiac ion channels (hERG), suggesting a favorable safety profile.

Comparative Analysis of Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4,4-Difluoropiperidine | C5H8F2N | Simple piperidine derivative with fluorine substituents |

| 2-Benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole | C14H17F2N | Contains a benzyl group enhancing lipophilicity |

| rac-(3aR,6aS)-4,4-difluoro-2-nitroso-octahydrocyclopenta[c]pyrrole | C8H9F2N2O | Nitroso group introduces unique reactivity |

These compounds share structural similarities but differ in their specific applications and biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling. For example, a similar pyrrolidine-substituted benzoic acid derivative was synthesized by reacting 2-fluorobenzaldehyde with dialkylamine in DMF at 150°C for 20 hours, followed by extraction with ethyl acetate and purification via column chromatography . Key factors include:

- Temperature control : Elevated temperatures (e.g., 150°C) accelerate reaction rates but may increase side products.

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity of amines.

- Purification : Washing with ammonium chloride removes unreacted reagents, and drying over MgSO₄ ensures anhydrous conditions. Yield optimization (e.g., 93% in a related synthesis) requires precise stoichiometry .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodology :

- ¹H NMR : Peaks at δ 3.30–3.33 ppm (m, 4H) and δ 1.96–1.99 ppm (m, 4H) correspond to pyrrolidine protons, while aromatic protons appear between δ 6.75–7.61 ppm in DMSO-d₆ .

- LCMS/HPLC : Purity assessment (e.g., >95%) via reverse-phase HPLC with UV detection at 254 nm, as demonstrated for structurally similar benzoic acid derivatives .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 311.1 for a fluorinated analog) confirm molecular weight .

Q. What are the primary applications of this compound in biochemical research?

- Methodology : The fluoromethyl-pyrrolidine moiety enhances metabolic stability and membrane permeability, making it suitable for:

- Protein interaction studies : As a competitive inhibitor in enzyme assays (e.g., kinase or protease targets) .

- Probe development : Fluoroaromatic cores are used in fluorescence polarization assays to monitor binding events .

Advanced Research Questions

Q. How do structural modifications (e.g., fluoromethyl vs. trifluoromethyl groups) impact bioactivity and binding affinity?

- Methodology :

- SAR studies : Trifluoromethyl groups (e.g., in 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid) increase lipophilicity (logP) but may reduce solubility. Fluoromethyl groups balance polarity and metabolic stability .

- Binding assays : Competitive radioligand displacement assays (e.g., using ³H-labeled ligands) quantify affinity shifts. For example, a 10-fold increase in IC₅₀ was observed when replacing trifluoromethyl with fluoromethyl in protease inhibitors .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodology :

- Reproducibility checks : Validate assay conditions (e.g., pH, temperature, buffer composition). For instance, discrepancies in IC₅₀ values may arise from differences in DMSO concentration during screening .

- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to rule out false positives .

Q. What computational approaches predict physicochemical properties and metabolic pathways?

- Methodology :

- ACD/Labs Percepta : Predicts logP, pKa, and solubility. For example, a related fluorobenzoic acid derivative showed a predicted logP of 2.1, correlating with experimental partitioning data .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., COX-2 or β-secretase) to rationalize activity trends .

Q. What analytical strategies detect and quantify impurities in synthesized batches?

- Methodology :

- HPLC-UV/HRMS : Identify impurities (e.g., unreacted precursors or dehalogenated byproducts) using gradient elution (C18 column, 0.1% formic acid in acetonitrile/water) .

- Reference standards : Compare retention times and MS/MS fragmentation patterns with certified impurities (e.g., benzoic acid derivatives listed in pharmacopeial guidelines) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology :

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC; fluorinated analogs showed <5% degradation under inert atmospheres .

- Lyophilization : Stabilize aqueous solutions by freeze-drying with cryoprotectants (e.g., trehalose) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.